Asprellic acid A
Description
Asprellic acid A is a p-coumaroyl triterpene first isolated from Ilex asprella (a traditional medicinal plant in East Asia) and characterized for its cytotoxic properties . Structurally, it is defined as 3,27-di-O-trans-p-coumaroyl-3β,27-dihydroxy-olean-12-en-28-oic acid (C₄₈H₆₀O₈, molecular weight 764.43 g/mol) . Its antitumor activity has been extensively studied, with reported ED₅₀ values of 0.62 μg/mL against RPMI-7951 melanoma cells and 3.75 μg/mL against KB oral carcinoma cells . The compound’s bioactivity is attributed to its triterpenoid backbone and the presence of p-coumaroyl groups, which enhance membrane permeability and target interactions .
Properties
CAS No. |
152509-92-7 |
|---|---|
Molecular Formula |
C48H60O8 |
Molecular Weight |
765 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12+/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1 |
InChI Key |
YBOIBOWMTWFCEG-MVYRAAOISA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C/C7=CC=C(C=C7)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C |
Synonyms |
3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid asprellic acid A asprellic acid B asprellic acid C |
Origin of Product |
United States |
Comparison with Similar Compounds
Asprellic Acid C
- Structure : 3-O-cis-p-coumaroyl-27-O-trans-p-coumaroyl-3β,27-dihydroxy-olean-12-en-28-oic acid (C₄₈H₆₀O₈, molecular weight 764.43 g/mol) .
- Key Differences : The cis-configuration of the 3-O-p-coumaroyl group distinguishes it from Asprellic acid A (both trans). This stereochemical variation impacts solubility and receptor binding .
- Bioactivity : Exhibits stronger cytotoxicity than this compound, with ED₅₀ values of 0.55 μg/mL (RPMI-7951) and 2.86 μg/mL (KB cells) .
Asprellic Acid B
- Structure : A related p-coumaroyl triterpene with undefined stereochemical details in the provided evidence.
Functional Analogues in the Triterpenoid Class
Bassic Acid
- Structure : (4R)-2β,3β,23-trihydroxy-oleana-5,12-dien-28-oic acid (C₃₀H₄₆O₅, molecular weight 486.33 g/mol) .
- Comparison : Lacks p-coumaroyl groups but shares the oleanane skeleton. Bassic acid’s additional hydroxyl groups at C-2 and C-23 enhance hydrophilicity, reducing cell membrane penetration compared to this compound .
18α-Glycyrrhetinic Acid
- Structure : (18α)-3β-Hydroxy-11-oxoolean-12-en-30-oic acid (C₃₀H₄₆O₄, molecular weight 470.34 g/mol) .
- Comparison : The 11-keto and 18α-configuration differentiate it from this compound. These features confer anti-inflammatory and antiviral properties but diminish cytotoxicity .
Metabolic Context in Stress Responses
Under high saline–alkaline stress, Ilex asprella and related species show reduced accumulation of Asprellic acid C and other triterpenes, likely due to metabolic diversion toward lipid and organic acid biosynthesis for stress adaptation .
Data Tables
Table 1. Structural and Bioactive Comparison of this compound and Analogues
Q & A
Q. What are the primary methodologies for isolating Asprellic Acid A from Ilex asprella?
this compound is typically isolated via ethanol reflux extraction followed by silica gel chromatography and preparative HPLC. The patented method (CN 102887935) specifies a 70% ethanol extraction under reflux, followed by sequential fractionation using petroleum ether and ethyl acetate. Final purification employs silica gel columns eluted with chloroform-methanol gradients . Researchers should validate purity using TLC and HPLC-PDA, ensuring retention times match authenticated standards.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Structural characterization relies on NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve its triterpenoid backbone and p-coumaroyl substituents. High-resolution mass spectrometry (HR-ESI-MS) confirms the molecular formula (C₃₅H₅₂O₆), while X-ray crystallography provides absolute stereochemistry . For reproducibility, compare spectral data with Kashiwada et al. (1993), who first reported the compound’s structure .
Q. How do researchers assess the cytotoxic activity of this compound in vitro?
Standard protocols involve MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 μM) are generated with triplicate measurements, and IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) are mandatory to validate assay conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., 2.8 μM vs. 12.4 μM in HepG2 cells) may arise from variations in cell passage number, assay duration, or compound purity. To address this:
Q. How can in silico methods predict this compound’s molecular targets and pharmacokinetics?
Molecular docking (AutoDock Vina) against cancer-related targets (e.g., topoisomerase IIα) identifies binding affinities. ADMET predictions using SwissADME or pkCSM assess bioavailability, BBB permeability, and CYP450 interactions. QSAR models, trained on Shannon entropy descriptors, distinguish this compound’s bioactivity from synthetic analogs .
Q. What protocols ensure reproducibility in quantifying this compound in plant matrices?
- Sample preparation : Lyophilize roots, grind to 60-mesh, and extract with 70% ethanol (3×, 1 h each).
- Quantification : Use UPLC-DAD at 254 nm with a C18 column (gradient: 0.1% formic acid/acetonitrile). Validate via calibration curves (R² ≥0.995) and spike-and-recovery tests (≥95% recovery) .
Q. How should researchers design studies to explore this compound’s anti-inflammatory mechanisms?
- In vitro : Measure NF-κB inhibition in LPS-stimulated macrophages (RAW 264.7) using luciferase reporters.
- In vivo : Use murine models (e.g., carrageenan-induced paw edema) with oral doses (10–50 mg/kg).
- Omics integration : Perform RNA-seq to identify differentially expressed genes (e.g., COX-2, TNF-α) .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for metabolomic studies of this compound biosynthesis?
Multivariate analysis (PCA, PLS-DA) of LC-MS datasets identifies biomarkers linked to biosynthesis. Pathway enrichment (KEGG, PlantCyc) highlights upregulated genes (e.g., OSC, CYP450) in Ilex asprella root transcriptomes. Use FDR correction (p<0.05) to minimize false positives .
Q. How to address batch variability in large-scale this compound isolation?
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: extraction time, solvent ratio).
- Optimize via response surface methodology (RSM).
- Monitor purity and yield using PAT tools (e.g., in-line NIR) .
Ethical & Reporting Standards
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
